tasumatrol G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

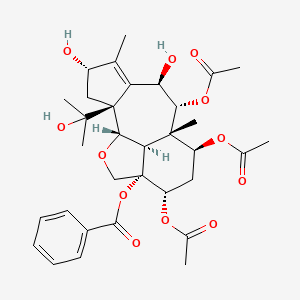

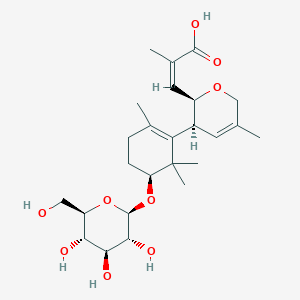

tasumatrol G is a natural product found in Taxus wallichiana and Taxus sumatrana with data available.

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activities

Tasumatrol G, derived from Taxus species, has been investigated for its potential in managing pain and inflammation. Studies have indicated that Tasumatrol B, a closely related compound, exhibits significant analgesic and anti-inflammatory activities. These properties were demonstrated in various models, including acetic acid-induced writhing, carrageenan-induced paw oedema, and cotton-pellet oedema models. The analgesic effect of Tasumatrol B was notably significant in the acetic acid-induced model, suggesting a potential direction for the development of pain and inflammation management therapies (Qayum et al., 2012).

Anticancer Potential

Tasumatrol G and its variants have also been explored for their anticancer potential. A study isolating compounds from Taxus wallichiana, including tasumatrol B, revealed cytotoxic activity against various cancer cell lines. Tasumatrol B, in particular, showed promising results in inhibiting the growth of these cancer cells, implicating its potential in cancer therapy. The study also involved molecular docking analyses, suggesting that these compounds have binding affinities with receptor tyrosine kinases, which are often targeted in cancer treatments (Qayum et al., 2019).

Structural Novelty and Diversity

The structural complexity and diversity of Tasumatrol G and related compounds, like Tasumatrols A and B, have been a subject of scientific interest. These compounds, isolated from Taxus species, exhibit unique structural features, such as rare taxene systems and novel lactone formations. This structural diversity not only adds to the chemical understanding of these compounds but also provides insights into their biological activities and potential therapeutic applications (Shen et al., 2003).

Propiedades

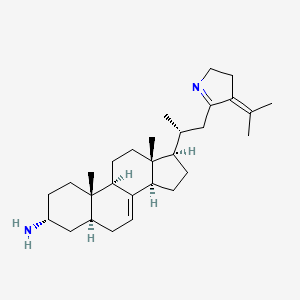

Fórmula molecular |

C33H42O12 |

|---|---|

Peso molecular |

630.7 g/mol |

Nombre IUPAC |

[(1S,2S,4S,7R,8R,9S,10S,12S,13S,16R)-8,10,12-triacetyloxy-4,7-dihydroxy-2-(2-hydroxypropan-2-yl)-5,9-dimethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-5-en-13-yl] benzoate |

InChI |

InChI=1S/C33H42O12/c1-16-21(37)14-32(30(5,6)40)24(16)25(38)27(44-19(4)36)31(7)22(42-17(2)34)13-23(43-18(3)35)33(15-41-28(32)26(31)33)45-29(39)20-11-9-8-10-12-20/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1 |

Clave InChI |

LCDWFTPHRBHOQJ-KNIUGVHDSA-N |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |

SMILES canónico |

CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |

Sinónimos |

tasumatrol G |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)

![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)

![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)